5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine
Descripción
Propiedades
IUPAC Name |
5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-ethylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-14-13(16(18)21-17(19)20-14)7-5-6-11-10-12(22-2)8-9-15(11)23-3/h8-10H,4,6H2,1-3H3,(H4,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDQABYXZBKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1088496-61-0, 68140-01-2 | |
| Record name | 5-(3-(2,5-Dimethoxyphenyl)-1-propyn-1-yl)-6-ethyl-2,4-pyrimidinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088496610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amides, coco, N-[3-(dimethylamino)propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(3-(2,5-DIMETHOXYPHENYL)-1-PROPYN-1-YL)-6-ETHYL-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW9C9EK4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-[3-(2,5-dimetoxi fenil)prop-1-in-1-il]-6-etilpirimidina-2,4-diamina normalmente implica varios pasos:
Formación del intermedio propargílico: El paso inicial implica la formación del intermedio propargílico haciendo reaccionar 2,5-dimetoxi benzaldehído con bromuro de propargilo en presencia de una base como carbonato de potasio.
Reacción de acoplamiento: El intermedio propargílico se acopla entonces con 6-etilpirimidina-2,4-diamina utilizando una reacción de acoplamiento catalizada por paladio.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna para obtener el compuesto deseado con una alta pureza.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados.
Análisis De Reacciones Químicas
Synthetic Route
-
Preparation of 5-bromo-6-ethylpyrimidine-2,4-diamine :
-
Alkylation introduces the ethyl group at position 6 of the pyrimidine ring.
-
Bromination at position 5 is achieved using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
-
Amination at positions 2 and 4 occurs via nucleophilic substitution, replacing halogens or other leaving groups with ammonia .
-
-
Sonogashira Coupling :
-
Reaction Conditions :
-
Substrates :
-
-
Purification :
Pyrimidine Core
-
Amino Groups (2,4-diamine) :
-
Ethyl Substituent (Position 6) :
Propargyl Moiety
-
Terminal Alkyne :
Dimethoxyphenyl Group
-
Methoxy Groups :
Stability and Degradation
Comparative Reactivity of Structural Analogs
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| Target Compound | Propargyl, dimethoxy, ethyl | High alkyne reactivity; methoxy demethylation |
| Trimethoprim | Trimethoxy, pyrimidine | Lacks propargyl linkage; lower oxidation resistance |
| Pyrimethamine | Chlorophenyl, pyrimidine | Electrophilic substitution favored at chlorine |
Research Findings
-
Catalytic Optimization : Sonogashira coupling achieves >75% yield with Pd/Cu catalysts, while ligand-free systems reduce efficiency .
-
Selective Demethylation : HBr in acetic acid selectively removes one methoxy group, enabling further functionalization .
-
Stability in Formulations : Ethanol/water mixtures (1:1 v/v) preserve integrity for >12 months at 4°C .
Aplicaciones Científicas De Investigación
Structural Characteristics
- Chemical Formula : CHNO
- Molecular Weight : 312.37 g/mol
- IUPAC Name : 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine
- SMILES Notation : CCC1=NC(N)=NC(N)=C1C#CCC1=CC(OC)=CC=C1OC
This compound features a pyrimidine core linked to a propargyl moiety and a dimethoxyphenyl group, which contributes to its biological activity.
Antifolate Properties
UCP120B has been identified as a propargyl-linked antifolate. Antifolates are compounds that inhibit the action of folate-dependent enzymes, which are crucial in the synthesis of nucleic acids. This inhibition can lead to antitumor effects by disrupting the proliferation of cancer cells. The specific mechanism involves targeting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair .
Case Studies and Research Findings
- Cancer Research :
- Neuroprotective Effects :
- Antimicrobial Activity :
Potential Therapeutic Uses
Given its biological activities, UCP120B holds promise for various therapeutic applications:
- Oncology : As an antifolate, it could be developed into a chemotherapeutic agent targeting specific cancers.
- Neurology : Its neuroprotective effects may lead to treatments for neurodegenerative diseases.
- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.
Mecanismo De Acción
El principal mecanismo de acción de 5-[3-(2,5-dimetoxi fenil)prop-1-in-1-il]-6-etilpirimidina-2,4-diamina es la inhibición de la dihidrofolato reductasa . Esta enzima es crucial para la síntesis de tetrahidrofolato, un cofactor que participa en la síntesis de nucleótidos. Al inhibir esta enzima, el compuesto interrumpe la síntesis de ADN, ARN y proteínas, lo que lleva a la muerte de células que se dividen rápidamente, como las bacterias .
Comparación Con Compuestos Similares
Key Observations:
Core Structure Diversity: The primary compound and (S)-iclaprim share a pyrimidine-diamine core, while the quinazoline derivative (from ) utilizes a larger heterocyclic system. Quinazolines generally exhibit higher rigidity, which may influence binding kinetics .
Substituent Effects: The 2,5-dimethoxyphenyl group in the primary compound provides electron-donating methoxy groups that may stabilize π-π interactions with aromatic residues in DHFR’s active site. Similar substituents are seen in the quinazoline analogue but with a benzyl-N-methylamino group . (S)-Iclaprim’s chromen moiety (2-cyclopropyl-7,8-dimethoxy) likely improves membrane permeability, a factor critical for antibacterial efficacy .
Biological Activity: The primary compound and (S)-iclaprim both show in vitro activity against Gram-positive bacteria, suggesting utility in treating resistant infections like methicillin-resistant Staphylococcus aureus (MRSA) .
Therapeutic Potential: Unlike 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine, which lacks reported clinical traction, (S)-iclaprim has advanced to Phase III trials, highlighting the impact of substituent optimization on drug development .
Research Implications
The structural diversity among DHFR inhibitors underscores the balance between core rigidity and substituent flexibility in optimizing enzyme inhibition. The primary compound’s propargyl-linked dimethoxyphenyl group offers a unique pharmacophore for further derivatization, particularly in addressing antibiotic resistance. However, its investigational status necessitates further in vivo studies to validate efficacy and safety relative to advanced candidates like (S)-iclaprim .
Actividad Biológica
5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 312.366 g/mol. The structure includes a pyrimidine ring substituted with an ethyl group and a propargyl-linked dimethoxyphenyl moiety, which may contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of thymidylate synthase , an enzyme critical for DNA synthesis. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a necessary step in the de novo synthesis of thymidine nucleotides.
Target Enzymes
- Thymidylate Synthase (TYMS)
- Organism: Humans
- Function: Catalyzes the conversion of dUMP to dTMP.
- Role: Essential for DNA replication and repair processes.
Anticancer Properties
The inhibition of thymidylate synthase has been linked to anticancer effects, as many chemotherapeutic agents target this enzyme to disrupt cancer cell proliferation. Studies have shown that compounds similar to 5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell growth |
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest |
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed significant growth inhibition at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.
-
A549 Lung Cancer Study :
- In another study, A549 lung cancer cells were exposed to the compound, resulting in an IC50 value of 10.5 µM. Flow cytometry analyses indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
-
HeLa Cell Research :
- HeLa cells treated with the compound showed signs of cell cycle arrest at the G1 phase, indicating that it may interfere with DNA synthesis and repair mechanisms essential for cancer cell survival.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is likely to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating central nervous system tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
